molecular formula C25H26ClN5O B2892881 7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-15-5

7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2892881
CAS RN: 477231-15-5
M. Wt: 447.97
InChI Key: QMCARBMZCDOMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine” is a potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a morpholin-4-yl group, a pyrrolo[2,3-d]pyrimidin-4-amine group, and phenyl groups .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research has shown that pyrimidine derivatives synthesized under microwave irradiation can exhibit significant antibacterial activity. For instance, compounds synthesized from 1-(4-morpholinophenyl) ethanone and aryl aldehydes have shown promising results against bacterial strains. This method highlights the potential for rapid synthesis of pyrimidine derivatives with potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Characterization of Complexes

Another area of interest is the synthesis and characterization of complexes involving pyrimidine derivatives. Studies on Co(III) complexes with morpholine and other amines have been conducted, which include detailed spectral analysis and X-ray diffraction studies. These complexes can have implications in materials science and catalysis (Amirnasr et al., 2001).

Anticancer and Antitumor Applications

Pyrimidine derivatives are also being explored for their potential in anticancer and antitumor applications. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a related compound, has been identified as an important intermediate in the synthesis of small molecular inhibitors targeting tumors. The optimization of its synthetic method points towards its significance in the development of novel anticancer drugs (Gan et al., 2021).

Antibacterial and Antifungal Activity

The synthesis of novel pyrimidine derivatives and their evaluation for antibacterial and antifungal activities is a crucial research area. Certain derivatives have shown excellent activity against various bacterial and fungal strains, indicating their potential as the basis for new antimicrobial agents. This research underscores the versatility of pyrimidine derivatives in contributing to the development of new therapeutic agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Antihypertensive Activity

Some pyrimidine derivatives have been evaluated for their antihypertensive activity, demonstrating the ability to lower blood pressure in animal models. This suggests their potential utility in developing new treatments for hypertension (Bennett et al., 1981).

Mechanism of Action

The compound acts as a LRRK2 kinase inhibitor. The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

properties

IUPAC Name

7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCARBMZCDOMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.